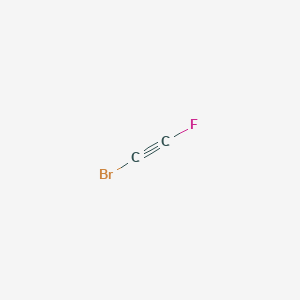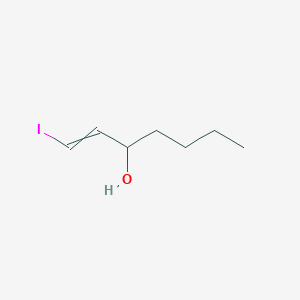
Gallium;zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium and zirconium are two elements that form a unique compound with intriguing properties. Gallium is a soft, silvery metal that melts at just above room temperature, while zirconium is a hard, corrosion-resistant metal often used in nuclear reactors. The combination of these two elements results in a compound that exhibits a blend of their individual characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gallium-zirconium compounds typically involves high-temperature reactions. One common method is the direct reaction of gallium and zirconium metals at elevated temperatures. This process requires a controlled environment to prevent contamination and ensure the purity of the resulting compound.
Industrial Production Methods
Industrial production of gallium-zirconium compounds often involves the use of chemical vapor deposition (CVD) techniques. In this method, gallium and zirconium precursors are vaporized and then reacted in a high-temperature chamber to form the desired compound. This technique allows for precise control over the composition and structure of the resulting material.
Analyse Des Réactions Chimiques
Types of Reactions
Gallium-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of gallium and zirconium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Gallium-zirconium compounds can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions often involve the use of hydrogen or other reducing agents to convert gallium and zirconium oxides back to their metallic forms.
Substitution: Substitution reactions can occur when gallium-zirconium compounds react with halogens or other reactive species, leading to the formation of new compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically produce gallium and zirconium oxides, while reduction reactions yield the metallic forms of these elements.
Applications De Recherche Scientifique
Gallium-zirconium compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as catalysts in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Gallium-zirconium compounds are being explored for their potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Research is ongoing into the use of gallium-zirconium compounds in cancer treatment, where they may help to target and destroy cancer cells.
Industry: In the industrial sector, these compounds are used in the production of advanced materials, such as high-strength alloys and coatings.
Mécanisme D'action
The mechanism of action of gallium-zirconium compounds involves several molecular targets and pathways:
Catalytic Activity: In chemical reactions, these compounds act as catalysts by providing active sites for the reaction to occur, thereby increasing the reaction rate.
Antimicrobial Action: Gallium-zirconium compounds exhibit antimicrobial properties by disrupting the metabolic processes of bacteria, leading to cell death.
Cancer Treatment: In cancer therapy, these compounds can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gallium Compounds: Gallium arsenide and gallium nitride are well-known compounds with applications in electronics and optoelectronics.
Zirconium Compounds: Zirconium dioxide and zirconium tetrachloride are commonly used in ceramics and catalysis.
Uniqueness
Gallium-zirconium compounds are unique due to their combined properties, which include high thermal stability, catalytic activity, and potential biomedical applications. This combination of characteristics makes them distinct from other gallium or zirconium compounds, which may not exhibit the same range of properties.
Propriétés
Formule moléculaire |
GaZr |
|---|---|
Poids moléculaire |
160.95 g/mol |
Nom IUPAC |
gallium;zirconium |
InChI |
InChI=1S/Ga.Zr |
Clé InChI |
IWPSJDKRBIAWLY-UHFFFAOYSA-N |
SMILES canonique |
[Ga].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)


![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
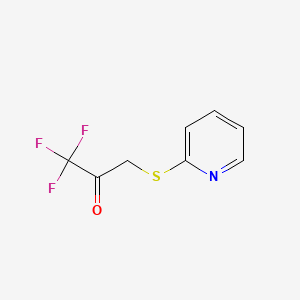
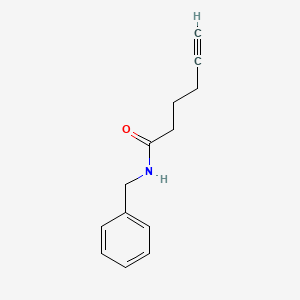
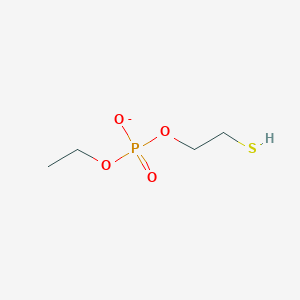
![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
